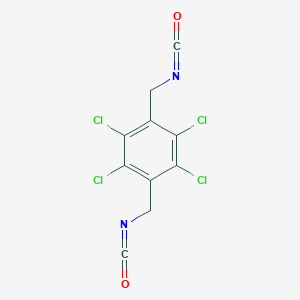
Benzene, 1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)-, commonly known as TDI, is an organic compound extensively used in the production of polyurethane foams, coatings, adhesives, and sealants. TDI is a highly reactive substance and is classified as a potent sensitizer and respiratory irritant.
Aplicaciones Científicas De Investigación
TDI has numerous scientific research applications, including the production of polyurethane foams, coatings, adhesives, and sealants. TDI is also used as a reagent in the synthesis of various organic compounds. Additionally, TDI is used in the production of medical devices such as catheters and prosthetic implants.
Mecanismo De Acción
TDI is a potent sensitizer and respiratory irritant. It can cause severe respiratory distress, asthma, and other respiratory disorders. TDI is also known to cause skin sensitization, leading to allergic contact dermatitis. The mechanism of action of TDI involves the formation of reactive intermediates that react with cellular proteins and DNA, leading to cellular damage and inflammation.
Efectos Bioquímicos Y Fisiológicos
TDI exposure can cause a wide range of biochemical and physiological effects. TDI can cause oxidative stress, leading to the production of reactive oxygen species and cellular damage. TDI exposure can also cause inflammation and immune system dysfunction, leading to asthma and other respiratory disorders. Additionally, TDI exposure can cause skin sensitization, leading to allergic contact dermatitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDI is a highly reactive substance and is widely used in laboratory experiments. TDI is a potent sensitizer and respiratory irritant, making it an ideal substance for studying respiratory and immune system disorders. However, TDI is also highly toxic and can cause severe health effects, making it challenging to work with in laboratory settings.
Direcciones Futuras
There are numerous future directions for TDI research. One area of research is the development of safer and less toxic alternatives to TDI in the production of polyurethane foams, coatings, adhesives, and sealants. Another area of research is the development of new therapies for respiratory and immune system disorders caused by TDI exposure. Additionally, further research is needed to better understand the mechanism of action of TDI and its effects on cellular proteins and DNA.
Conclusion:
In conclusion, TDI is a highly reactive substance widely used in the production of polyurethane foams, coatings, adhesives, and sealants. TDI is a potent sensitizer and respiratory irritant that can cause severe respiratory and skin disorders. TDI has numerous scientific research applications, and further research is needed to better understand its mechanism of action and develop safer alternatives.
Métodos De Síntesis
TDI is synthesized by the reaction of toluene diisocyanate with chlorine gas in the presence of a catalyst. The resulting product is then purified to obtain TDI. The synthesis method of TDI is well-established and widely used in the industry.
Propiedades
Número CAS |
16325-38-5 |
|---|---|
Nombre del producto |
Benzene, 1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)- |
Fórmula molecular |
C10H4Cl4N2O2 |
Peso molecular |
326 g/mol |
Nombre IUPAC |
1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)benzene |
InChI |
InChI=1S/C10H4Cl4N2O2/c11-7-5(1-15-3-17)8(12)10(14)6(9(7)13)2-16-4-18/h1-2H2 |
Clave InChI |
UXIKMAOGSBQRNJ-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)CN=C=O)Cl)Cl)N=C=O |
SMILES canónico |
C(C1=C(C(=C(C(=C1Cl)Cl)CN=C=O)Cl)Cl)N=C=O |
Otros números CAS |
16325-38-5 |
Sinónimos |
1,4-Bis(isocyanatomethyl)-2,3,5,6-tetrachlorobenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)
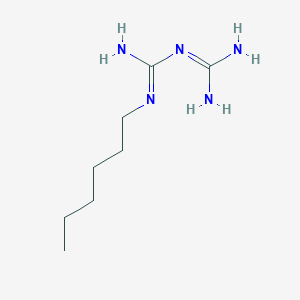
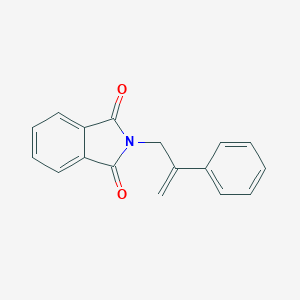

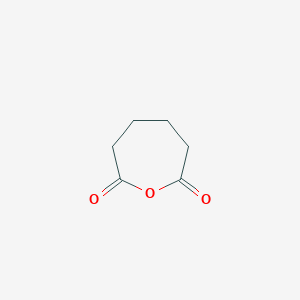
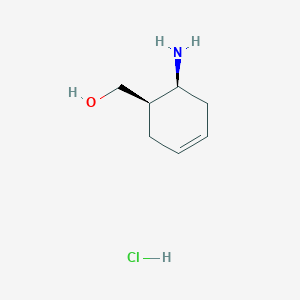
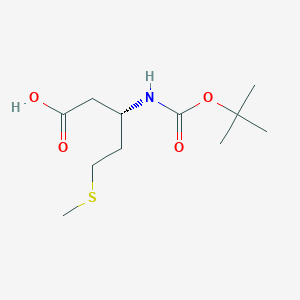
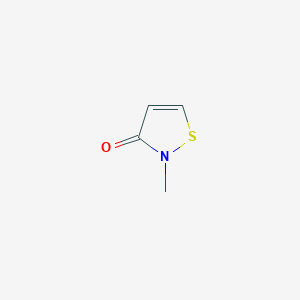
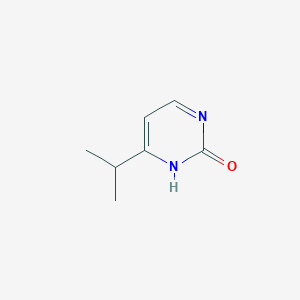

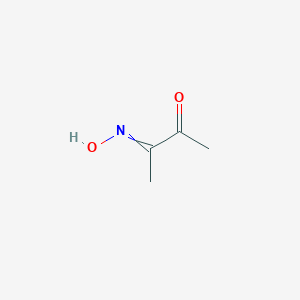
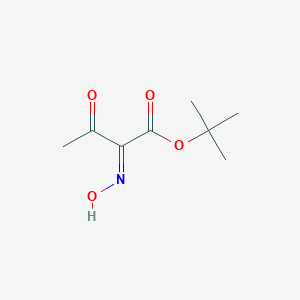
![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)